molecular formula C10H6N2O3 B3037804 Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62208-68-8

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3037804
CAS No.: 62208-68-8
M. Wt: 202.17 g/mol
InChI Key: SLFPKTKTPDVQEX-UHFFFAOYSA-N
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Description

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound comprising a benzofuran ring fused to a pyrimidine-2,4-dione core. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. The compound (CAS: 62208-68-8) has a molecular formula of C₁₀H₆N₂O₃ and a molecular weight of 202.17 g/mol . Derivatives of pyrimidine-2,4-diones are well-documented for their roles as antiviral agents, herbicides, and enzyme inhibitors due to their ability to mimic nucleic acid bases and interact with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can be synthesized using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired compounds . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to produce 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological effects.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the benzofuran or pyrimidine rings, leading to derivatives with diverse properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sodium ethoxide.

Major Products: The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Pharmacological Properties

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits various biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Compounds related to benzofuro[3,2-d]pyrimidine have shown promise as inhibitors of cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .
  • Antimicrobial Properties : Research indicates that benzofuro[3,2-d]pyrimidine derivatives possess antimicrobial activities against various pathogens. These compounds are being explored for their potential as new antimicrobial agents to combat resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with benzofuro[3,2-d]pyrimidine derivatives. These compounds may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound in research:

Study Objective Findings
Evaluate PARP-1 inhibitorsSeveral synthesized derivatives showed significant inhibition of PARP-1 activity and reduced proliferation in MCF-7 and HCT116 cancer cell lines.
Investigate antimicrobial efficacyDerivatives exhibited notable antibacterial activity against resistant strains of bacteria, indicating potential for development as new antibiotics.
Assess anti-inflammatory effectsCompounds demonstrated ability to inhibit key inflammatory mediators in vitro, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Structure: Replaces the benzofuran oxygen with a sulfur atom in the fused thiophene ring. Example: 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 930982-69-7) has a molecular weight of 280.25 g/mol . Key Differences:

  • Bioactivity : Fluorinated substituents increase lipophilicity, improving membrane permeability but may reduce solubility .

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Structure: Features a pyridine ring fused to the pyrimidine-dione core. Example: Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione) exhibits herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO). Key Differences:

  • HOMO/LUMO Profiles: The HOMO of pyrido derivatives is localized on the pyrimidine-dione ring, whereas benzofuro analogs show HOMO distribution across the benzofuran moiety.
  • Molecular Docking : Pyrido derivatives form π-π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) with PPO, critical for herbicidal activity .

Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Structure : Pyridine fusion at the [3,2-d] position.
Example : 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione (CAS: 27507-08-0) has a molecular weight of 283.28 g/mol .
Key Differences :

Electronic and Thermodynamic Properties

Compound Class HOMO-LUMO Gap (eV) Key Substituent Effects Biological Activity
Benzofuro[3,2-d]pyrimidine-dione Not reported Benzofuran enhances aromatic stacking Antiviral, antifungal
Pyrido[2,3-d]pyrimidine-dione 3.91–4.10 Fluorine increases electrophilicity Herbicidal (PPO inhibition)
Thieno[3,2-d]pyrimidine-dione Not reported Sulfur improves lipophilicity Enzyme inhibition

Biological Activity

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

  • Anti-inflammatory
  • Antiviral
  • Analgesic
  • Antiproliferative
  • Antimicrobial .

These properties make it a candidate for further research in various therapeutic areas.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of PARP-1 : this compound acts as an inhibitor of poly ADP ribose polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA single-strand breaks, leading to increased DNA damage and apoptosis in cancer cells .
  • Cellular Effects : In cancer cell lines, the compound induces apoptosis through mitochondrial pathways by accumulating DNA damage due to impaired repair mechanisms .

Pharmacokinetics

The synthesis of this compound typically involves reactions that yield carbodiimide intermediates. The pharmacokinetic profile suggests that factors such as temperature and pH can significantly influence its efficacy and stability .

Research Findings and Case Studies

Several studies have explored the biological activity of benzofuro[3,2-d]pyrimidine derivatives:

StudyFindings
Ambre et al. (2014)Investigated the synthesis and antitubercular activities of benzofuro-pyrimidine hybrids. Found significant antimicrobial properties .
Chopra et al. (2015)Evaluated ferrocene-pyrimidine conjugates showing promising antiplasmodial activities against Plasmodium falciparum .
Recent Synthesis StudiesHighlighted multicomponent reactions yielding high yields under microwave irradiation for various derivatives, enhancing biological activity .

Anticancer Activity

Research indicates that benzofuro[3,2-d]pyrimidine derivatives can inhibit the proliferation of various human cancer cell lines. For instance:

  • In vitro Studies : Compounds have shown significant inhibition in cell migration and invasion in models such as A431 vulvar epidermal carcinoma cells .
  • Mechanistic Insights : The ability to induce apoptosis through PARP inhibition suggests potential utility in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • In vitro Tests : Various derivatives have demonstrated significant antibacterial and antifungal activities .
  • Potential Applications : These findings support the development of new antimicrobial agents derived from benzofuro[3,2-d]pyrimidine structures.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives?

The core structure is typically synthesized via condensation reactions. For example, uracil derivatives react with aldehydes (e.g., benzaldehyde) in acidic aqueous conditions (conc. HCl, 70°C) to form bis(pyrimidine-2,4(1H,3H)-diones) . Optimization of molar ratios (e.g., 1:1 aldehyde-to-uracil) and catalysts (e.g., HCl) is critical to control product distribution (see Table S2 in ).

Q. How can the structural integrity of synthesized derivatives be confirmed?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Signals for aromatic protons (7.0–8.3 ppm), methylene groups (4.7–5.2 ppm), and NH protons (9.6–10.4 ppm) .
  • IR : Characteristic C=O (1670–1680 cm⁻¹) and C=N (1630 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peaks matching calculated molecular weights (e.g., 257.29 g/mol for a benzyl-substituted derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like bis(pyrimidine-diones)?

Key factors include:

  • Catalyst selection : HCl promotes bis-product formation, while weaker acids may favor mono-substituted derivatives .
  • Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions in nitration steps .
  • Solvent polarity : Polar solvents (e.g., DMF) improve solubility of intermediates during alkylation .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for antiviral or antimicrobial activity?

  • Systematic substitution : Introduce hydrophilic (e.g., -OH) or lipophilic (e.g., benzyl) groups at positions 1, 3, or 6 to assess bioactivity .
  • In vitro assays : Compare inhibitory concentrations (IC₅₀) against targets like HIV-1 capsid proteins or microbial strains (e.g., Staphylococcus aureus) .
  • Crystallography : Resolve binding modes of active derivatives (e.g., 5-methyl-6-thiazolyl analogs) to inform SAR .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Control for substituent effects : For example, 1-benzyl derivatives may show reduced antimicrobial activity compared to unsubstituted analogs due to steric hindrance .
  • Standardize assay protocols : Variability in cytotoxicity measurements (e.g., MTT vs. resazurin assays) can lead to conflicting results .

Q. What computational approaches support the design of novel derivatives?

  • Molecular docking : Predict binding affinity of derivatives to targets like HIV-1 capsid proteins using AutoDock or Schrödinger .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .

Q. How to address purification challenges for halogenated derivatives (e.g., chloro- or fluoro-substituted)?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures effectively purify crystalline derivatives (e.g., 6-methyl-3-phenylthieno derivatives) .

Q. What strategies enhance the photophysical properties of Benzofuro[3,2-d]pyrimidine-diones for optoelectronic applications?

  • Electron-withdrawing groups : Nitro (-NO₂) or trifluoromethyl (-CF₃) substituents at position 6 improve charge transfer efficiency .
  • π-Extension : Fuse benzofuro moieties to the pyrimidine core to redshift absorption/emission spectra .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent yields for the same synthetic route?

  • Catalyst purity : Trace metal contaminants in HCl can alter reaction kinetics .
  • Ambient moisture : Hydrolytic degradation of intermediates may occur in non-anhydrous conditions .

Q. How to interpret conflicting cytotoxicity data in structure-activity studies?

  • Cell line variability : Derivatives may exhibit selective toxicity (e.g., higher IC₅₀ in HEK293 vs. HeLa cells) .
  • Metabolic stability : Rapid degradation in certain media can underestimate in vitro activity .

Properties

IUPAC Name

1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFPKTKTPDVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260056
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-68-8
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62208-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (114 mg, 0.460 mmol, 1.0 eq) in a 5% NaOH solution (3.7 mL, 4.60 mmol, 10.0 eq) and EtOH (2.2 mL) was heated to reflux for 1 h. After the mixture was cooled to room temperature, the product was precipitated by adding HCl (conc., 37%) and a solid was collected by filtration and washed with water and Et2O. This compound (40 mg, 43%) was used for the next step without further purification.
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-amino-2,3-dihydrobenzofuran-2-carboxamide (82.2 mg, 0.461 mmol, 1.0 eq.) in anhydrous toluene (8 mL) under an inert atmosphere was added oxalyl chloride (70.2 mg, 553 μmol, 1.2 eq.) in a dropwise manner. The resulting mixture was heated to reflux (115° C.) for 4 hours whereupon it was cooled and stirred for a further 16 hours. The crude reaction mixture was concentrated to half of its volume and filtered to give a colorless solid (41.5 mg, 45%).
Name
3-amino-2,3-dihydrobenzofuran-2-carboxamide
Quantity
82.2 mg
Type
reactant
Reaction Step One
Quantity
70.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

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